2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10N6O2S and its molecular weight is 302.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Assessment
Compounds incorporating thiadiazole moiety, like 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide, have been examined for their insecticidal properties. A study by Fadda et al. (2017) involved the synthesis of various heterocycles and tested them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activity
Another significant area of research is the antimicrobial potential of compounds with similar structure. Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. This study indicates the possible use of such compounds in developing new antimicrobial drugs (Bondock et al., 2008).
Pharmacological Activities
Novel compounds with this structure have been expected to possess considerable chemical and pharmacological activities. Al-Afaleq and Abubshait (2001) synthesized pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines, expected to have significant pharmacological properties, showcasing the broad potential of these compounds in pharmaceutical research (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Analgesic Agents
The potential of these compounds as analgesic agents has been explored. Saravanan et al. (2011) synthesized novel thiazoles by incorporating a pyrazole moiety and investigated their analgesic activities. This indicates their application in pain management and analgesic drug development (G. Saravanan et al., 2011).
Antioxidant Activity
The antioxidant properties of related compounds have been studied. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. This research points to the potential application of these compounds as antioxidants (K. Chkirate et al., 2019).
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-5-7-21-12)8-20-11-3-2-9(16-17-11)18-6-1-4-14-18/h1-7H,8H2,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZNESBSDRZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.